3-(Pyridin-4-yl)propanenitrile
Overview
Description
“3-(Pyridin-4-yl)propanenitrile” is a compound that likely contains a pyridine ring attached to a propanenitrile group . Similar compounds, such as “2-(pyridin-4-yl)propanenitrile”, have been studied and are known to exist in a liquid form .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, similar compounds have been synthesized using various methods. For instance, 3-(pyridin-4-yl)-1,2,4-triazines were obtained using atom-economical approaches .
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, similar compounds such as 3-(pyridin-4-yl)-1,2,4-triazines have been studied. These compounds have shown promising characteristics, particularly in comparison to the antiviral drug Cidofovir .
Scientific Research Applications
Chemical Structure and Interaction Analysis
The compound 3-(Pyridin-4-yl)propanenitrile demonstrates interesting structural properties in its derivatives. For instance, a study of 4-(2-Cyanoethylsulfanyl)-5′-(pyridin-4-yl)tetrathiafulvalene reveals that most non-H atoms, except for the cyanoethylsulfanyl group, are approximately coplanar. This compound shows weak intermolecular S⋯S interactions, indicative of its potential in material science and molecular engineering (Li, Wang, & Xiao, 2011).
Synthesis and Characterization in Metal Complexes
This compound derivatives are used in the synthesis of metal dithiocarbamate complexes, where their elemental and spectroscopic properties have been extensively studied. Such compounds have been found effective in stabilizing crystal structures and forming 3D supra-molecular complexes, indicating their potential in crystallography and materials science (Halimehjani et al., 2015).
Fluorophore-based Nicotinonitriles
A study on the synthesis of poly-functionalized nicotinonitriles incorporating pyrene and/or fluorene moieties has been conducted. These compounds, derived from this compound, showed strong blue-green fluorescence emission, suggesting their utility in materials science, particularly in the development of environmentally sensitive fluorophores (Hussein, El Guesmi, & Ahmed, 2019).
Catalysis and Green Chemistry
In green chemistry, derivatives of this compound have been used as catalysts. For example, magnetically separable graphene oxide anchored sulfonic acid was synthesized for catalyzing the formation of carbonitriles. This study highlights its application in environmentally friendly synthesis processes (Zhang et al., 2016).
Molecular Electronics and Photophysical Properties
The compound and its derivatives have been studied for their potential in molecular electronics. For instance, single crystal X-ray diffraction analyses of certain derivatives have provided insights into their potential application in optoelectronics and molecular electronics, due to their unique photophysical properties and frontier orbitals (Percino et al., 2016).
Anticancer Activity
Some derivatives of this compound have been synthesized with demonstrated anticancer activity. These compounds underwent extensive evaluation against various human cancer cell lines, suggesting their potentialin pharmaceutical research and development for cancer therapy (Hadiyal et al., 2020).
Coordination Chemistry and Magnetic Properties
Research has been conducted on the coordination chemistry and magnetic properties of complexes involving this compound derivatives. For example, a study of a planar hexanuclear CoLn cluster with this derivative exhibited single-molecule magnet (SMM) behavior, suggesting applications in magnetic materials and coordination chemistry (Li et al., 2019).
Self-Assembled Monolayers and Surface Chemistry
The self-assembly of pyridine-terminated thiol monolayers, derived from this compound, on Au(111) surfaces has been studied. This research is significant for surface chemistry, particularly in understanding the formation and behavior of self-assembled monolayers, which have applications in nanotechnology and material sciences (Silien et al., 2009).
Synthesis and Luminescence Studies
This compound derivatives have been synthesized and studied for their luminescence properties. These studies are crucial in understanding the electronic absorption and emission spectra of these compounds, which can have applications in optoelectronics and sensor technologies (Gusev et al., 2013).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with various biological targets . More research is needed to identify the specific targets of 3-(Pyridin-4-yl)propanenitrile.
Mode of Action
The exact mode of action of this compound is not well-documented. The interaction of this compound with its targets and the resulting changes are yet to be fully understood. It’s important to note that the mode of action can vary depending on the specific biological target and the cellular context .
Biochemical Pathways
Compounds with similar structures have been reported to influence various biochemical pathways . The downstream effects of these interactions can vary widely, influencing cellular processes such as signal transduction, gene expression, and metabolic regulation.
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound are not well-studied. These properties are crucial in determining the bioavailability of the compound. Information about the compound’s solubility, stability, and permeability could provide insights into its pharmacokinetic behavior .
Result of Action
The molecular and cellular effects of this compound’s action are not well-documented. The results of its action would depend on its specific targets and the nature of its interactions with these targets. More research is needed to elucidate these effects .
Biochemical Analysis
Biochemical Properties
3-(Pyridin-4-yl)propanenitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism . Additionally, this compound can bind to specific receptors in the body, influencing various biochemical pathways. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme or receptor.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to altered cellular responses . Furthermore, it can affect the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, this compound has been shown to inhibit the activity of certain kinases by binding to their active sites . This binding interaction often involves specific amino acid residues within the enzyme’s active site, leading to conformational changes that reduce the enzyme’s activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of the compound can influence its effectiveness. In vitro studies have shown that this compound remains stable under certain conditions but can degrade when exposed to light or high temperatures . Long-term effects on cellular function have also been observed, with prolonged exposure leading to changes in cell viability and function.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound has been shown to have minimal adverse effects and can modulate specific biochemical pathways effectively . At higher doses, toxic effects such as liver damage and altered metabolic function have been observed. These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism . The compound can undergo various metabolic transformations, including oxidation and reduction reactions, leading to the formation of metabolites that can further influence biochemical pathways. These interactions can affect metabolic flux and metabolite levels within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes via specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, influencing its accumulation and activity. The distribution of this compound within tissues can also affect its overall effectiveness and potential side effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence energy production and metabolic processes. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
3-pyridin-4-ylpropanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c9-5-1-2-8-3-6-10-7-4-8/h3-4,6-7H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOQHYGAZLSGRAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50428533 | |
Record name | 4-Pyridinepropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50428533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84200-06-6 | |
Record name | 4-Pyridinepropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50428533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.